N-(2-hydroxy-5-methylphenyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-(2-hydroxy-5-methylphenyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a carboxamide group, and multiple methoxy and hydroxy substituents. These structural features contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-5-methylphenyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Substitution Reactions: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions using suitable reagents like methanol and hydroxylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-5-methylphenyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The thiazole ring may also play a role in binding to specific enzymes or receptors, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ortho-hydroxy chalcones: These compounds share the hydroxy and methoxy substituents and have been studied for their biological activity.
Indole-chalcone derivatives: These compounds also contain aromatic rings with similar substituents and have shown potential in medicinal chemistry.
Uniqueness
N-(2-hydroxy-5-methylphenyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring with multiple functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H22N2O5S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H22N2O5S/c1-11-6-7-15(24)14(8-11)23-20(25)19-12(2)22-21(29-19)13-9-16(26-3)18(28-5)17(10-13)27-4/h6-10,24H,1-5H3,(H,23,25) |
InChI Key |
BTXGNZLKHDWSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=C(N=C(S2)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
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